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Compound of Interest

Compound Name: (2,3-13C2)Oxirane

Cat. No.: B1601739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxiranes, commonly known as epoxides, are a class of three-membered cyclic ethers. The

structure consists of a saturated ring containing two carbon atoms and one oxygen atom. This

triangular arrangement results in significant ring strain, approximately 13 kcal/mol, rendering

oxiranes highly reactive—far more so than their acyclic ether counterparts. This inherent

reactivity makes them exceptionally valuable intermediates in organic synthesis and crucial

motifs in medicinal chemistry and drug development. This guide provides a comprehensive

overview of the core physical and chemical properties of oxiranes, detailed experimental

protocols for their synthesis and transformation, and visual summaries of their fundamental

reaction mechanisms.

Physical and Spectroscopic Properties
Low molecular weight oxiranes are typically colorless, nonpolar, and often volatile liquids or

gases. The simplest member, oxirane (ethylene oxide), is a colorless gas at room temperature

with a faintly sweet, ethereal odor. Oxiranes are miscible with a wide range of organic solvents,

including alcohols and ethers, and exhibit moderate solubility in water.

Table 1: Physical Properties of Selected Oxiranes
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Compound
Name
(Synonym)

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/mL)

Oxirane

(Ethylene

Oxide)

C₂H₄O 44.05 10.7 -111.3 0.882

Methyloxiran

e (Propylene

Oxide)

C₃H₆O 58.08 34.2 -112 0.830

Ethyloxirane

(1,2-Butylene

oxide)

C₄H₈O 72.11 63 -150 0.826

(Bromomethy

l)oxirane
C₃H₅BrO 136.98 135-136 N/A 1.63

[(2-

Methylpheno

xy)methyl]oxir

ane

C₁₀H₁₂O₂ 164.20
109-111 (at 4

mmHg)
N/A

1.079 (at 25

°C)

(Methoxymet

hyl)oxirane
C₄H₈O₂ 88.11 113 N/A 1.001

Spectroscopic Data
The strained three-membered ring of oxiranes gives rise to characteristic spectroscopic

signatures.

Infrared (IR) Spectroscopy: Oxiranes exhibit a characteristic C-O-C asymmetric stretching

vibration around 1250 cm⁻¹ and ring stretching ("breathing") modes near 800-950 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the oxirane ring typically

appear in the range of δ 2.5-3.5 ppm in ¹H NMR spectra. In ¹³C NMR, the ring carbons

resonate at approximately δ 40-60 ppm.
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Table 2: Typical Spectroscopic Data for the Oxirane
Moiety

Spectroscopy Type Feature Typical Range

¹H NMR Ring Protons (CH) δ 2.5 - 3.5 ppm

¹³C NMR Ring Carbons (CH) δ 40 - 60 ppm

IR Spectroscopy Asymmetric C-O-C Stretch 1250 cm⁻¹

IR Spectroscopy Ring "Breathing" 800 - 950 cm⁻¹

Chemical Properties and Reactivity
The chemistry of oxiranes is dominated by ring-opening reactions, which relieve the substantial

ring strain. These reactions can be catalyzed by either acid or base and proceed with distinct

regioselectivity.

Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated to form a good leaving group (a

neutral alcohol). The C-O bonds are weakened, and the nucleophile attacks the electrophilic

carbon. The mechanism exhibits characteristics of both SN1 and SN2 reactions.

Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom.

This is because that carbon can better stabilize the partial positive charge that develops in

the transition state.

Stereochemistry: The reaction proceeds via backside attack, resulting in anti-addition and

the formation of a trans product.
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Step 1: Protonation
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Caption: Mechanism of acid-catalyzed oxirane ring-opening.

Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds

via a direct SN2 mechanism. The nucleophile directly attacks one of the electrophilic ring

carbons, causing the C-O bond to break and form an alkoxide intermediate, which is

subsequently protonated during workup.

Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom, consistent

with a classic SN2 pathway.

Stereochemistry: As with the acid-catalyzed reaction, the SN2 attack occurs from the

backside, leading to anti-addition and a trans product.
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Caption: Mechanism of base-catalyzed oxirane ring-opening.

Synthesis of Oxiranes
Several reliable methods exist for the synthesis of oxiranes, with the most common being the

epoxidation of alkenes and the cyclization of halohydrins.

Epoxidation of Alkenes with Peroxyacids
Alkenes react with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a

concerted reaction to form oxiranes. The reaction proceeds through a "butterfly" transition

state. This method is stereospecific: a cis-alkene yields a cis-epoxide, and a trans-alkene yields

a trans-epoxide.
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Caption: The "Butterfly Mechanism" for alkene epoxidation.

Intramolecular Williamson Ether Synthesis
The treatment of a halohydrin (a compound containing a halogen and a hydroxyl group on

adjacent carbons) with a base provides an alternative route to oxiranes. The base deprotonates

the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile,

displacing the adjacent halide via an SN2 reaction to close the ring.

Experimental Protocols
Protocol 1: Synthesis of Styrene Oxide from Styrene
using m-CPBA
This protocol details a representative epoxidation of an alkene.

Materials: Styrene (1.0 eq), meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq),

Dichloromethane (DCM, solvent), Saturated aqueous sodium bicarbonate (NaHCO₃),
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Saturated aqueous sodium sulfite (Na₂SO₃), Anhydrous magnesium sulfate (MgSO₄).

Procedure:

Dissolve styrene in DCM in a round-bottom flask equipped with a magnetic stir bar and

cool the solution to 0 °C in an ice bath.

In a separate beaker, dissolve m-CPBA in a minimal amount of DCM.

Add the m-CPBA solution dropwise to the cold styrene solution over 30 minutes.

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an

additional 3-4 hours. Monitor the reaction progress by TLC.

Work-up and Purification:

Upon completion, transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with saturated Na₂SO₃ solution (to quench excess

peroxyacid), saturated NaHCO₃ solution (to remove meta-chlorobenzoic acid), and finally

with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure.

The crude product can be purified by flash column chromatography on silica gel to yield

pure styrene oxide.

Protocol 2: Acid-Catalyzed Hydrolysis of Styrene Oxide
to 1-Phenyl-1,2-ethanediol
This protocol provides a method for the ring-opening of a terminal epoxide.

Materials: Styrene oxide (1.0 eq), Acetone/Water (10:1 v/v, solvent), Sulfuric acid (H₂SO₄,

0.1 M, catalytic amount), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃),

Anhydrous magnesium sulfate (MgSO₄).

Procedure:
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Dissolve styrene oxide in the acetone/water solvent mixture in a round-bottom flask with a

magnetic stir bar.

Add a few drops of 0.1 M sulfuric acid to the solution.

Stir the reaction at room temperature for 2-3 hours. Monitor the disappearance of the

starting material by TLC.

Work-up and Purification:

Once the reaction is complete, quench by adding saturated NaHCO₃ solution until the

mixture is neutral or slightly basic.

Extract the product into diethyl ether (3x volume of the reaction mixture).

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

Filter and remove the solvent under reduced pressure. The resulting crude diol can be

purified by recrystallization or column chromatography.
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Caption: General experimental workflow for oxirane synthesis.

To cite this document: BenchChem. [An In-depth Technical Guide on the Physical and
Chemical Properties of Oxiranes]. BenchChem, [2025]. [Online PDF]. Available at:
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oxiranes]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1601739?utm_src=pdf-body-img
https://www.benchchem.com/product/b1601739#physical-and-chemical-properties-of-oxiranes
https://www.benchchem.com/product/b1601739#physical-and-chemical-properties-of-oxiranes
https://www.benchchem.com/product/b1601739#physical-and-chemical-properties-of-oxiranes
https://www.benchchem.com/product/b1601739#physical-and-chemical-properties-of-oxiranes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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